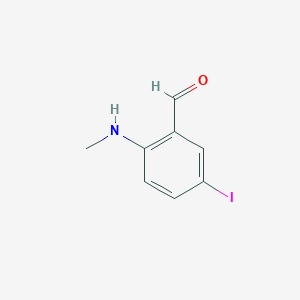
5-Iodo-2-(methylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(methylamino)benzaldehyde: is an organic compound with the molecular formula C8H8INO . It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the 5-position and a methylamino group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(methylamino)benzaldehyde typically involves the iodination of 2-(methylamino)benzaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine is introduced to the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Iodo-2-(methylamino)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 5-Iodo-2-(methylamino)benzoic acid.
Reduction: 5-Iodo-2-(methylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Iodo-2-(methylamino)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized aromatic compounds .
Biology and Medicine: In biological research, this compound can be used to study the effects of iodine substitution on the biological activity of benzaldehyde derivatives. It may also be explored for its potential pharmacological properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 5-Iodo-2-(methylamino)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Hydroxy-5-iodobenzaldehyde: Similar structure but with a hydroxyl group instead of a methylamino group.
5-Iodo-2-nitrobenzaldehyde: Contains a nitro group instead of a methylamino group.
5-Iodo-2-aminobenzaldehyde: Contains an amino group instead of a methylamino group.
Uniqueness: 5-Iodo-2-(methylamino)benzaldehyde is unique due to the presence of both an iodine atom and a methylamino group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. The methylamino group can influence the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions .
Properties
Molecular Formula |
C8H8INO |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
5-iodo-2-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H8INO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-5,10H,1H3 |
InChI Key |
GIGYRMJPDLOWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


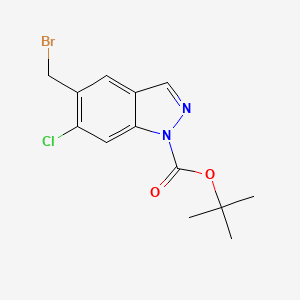
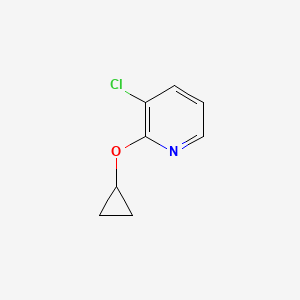
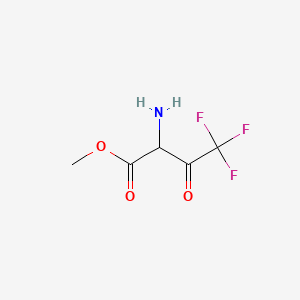

![5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13001658.png)
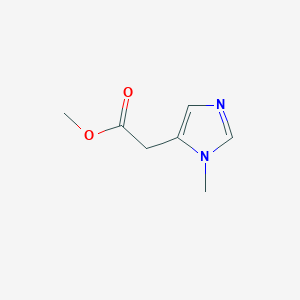
![Benzo[d]isothiazol-4-amine](/img/structure/B13001667.png)

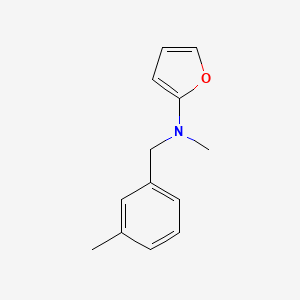
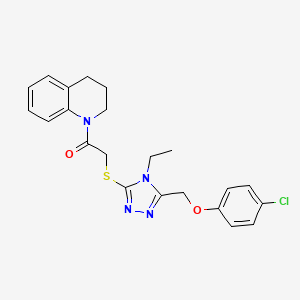
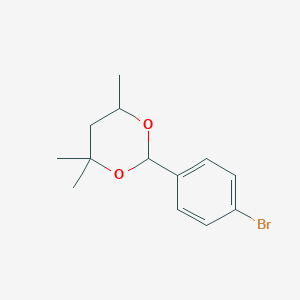
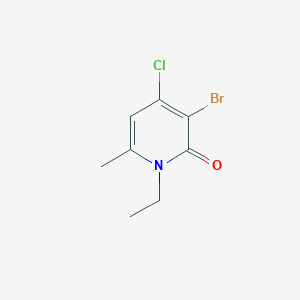
![(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid](/img/structure/B13001706.png)

